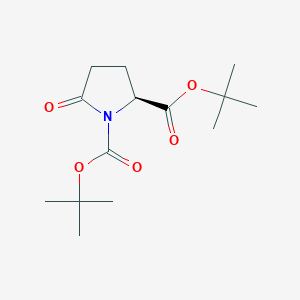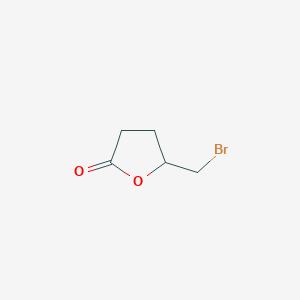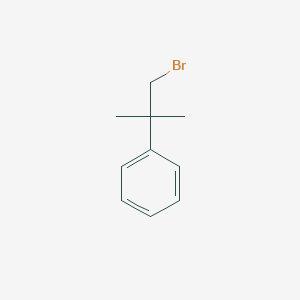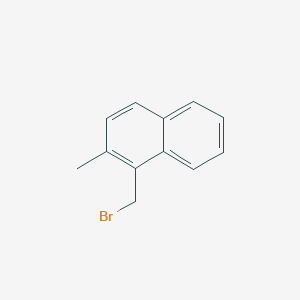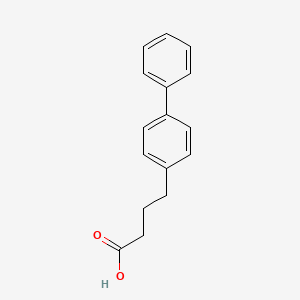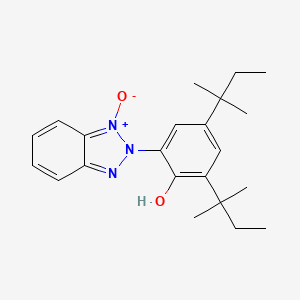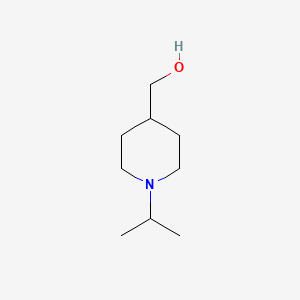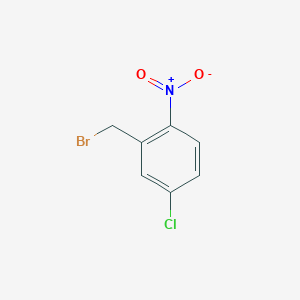
2-(溴甲基)-4-氯-1-硝基苯
描述
The compound 2-(Bromomethyl)-4-chloro-1-nitrobenzene is a halogenated nitroaromatic compound that serves as an intermediate in the synthesis of various chemicals. It is structurally related to several other compounds that have been synthesized and studied for their potential applications in medicinal chemistry, organic dyes, electroluminescent materials, and as building blocks for heterocyclic compounds .
Synthesis Analysis
The synthesis of halogenated nitrobenzene derivatives typically involves multi-step reactions starting from simpler aromatic compounds. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, can be prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . Another example is the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through nitration, reduction, diazotization, and bromination steps . These methods demonstrate the versatility of halogenated nitrobenzenes as intermediates and the importance of optimizing reaction conditions to achieve high yields.
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes can be characterized using various spectroscopic techniques. For example, the structure of 1-bromo-2,4-dinitrobenzene was confirmed by IR and NMR spectrometry . In another study, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray crystallography, revealing the presence of hydrogen bonds and π-π stacking interactions . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Halogenated nitrobenzenes can undergo various chemical reactions, including electrosynthetic routes. For instance, the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in DMF have been studied, leading to products like 1-nitro-2-vinylbenzene and 1H-indole . The presence of halogen substituents in these compounds facilitates their participation in nucleophilic substitution reactions, as well as elimination reactions under electrochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitrobenzenes are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and halogens affects their reactivity and physical characteristics. For example, the absorption and fluorescence properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated, showing absorption and emission maxima at specific wavelengths, which are affected by the solvent used . These properties are important for the potential use of these compounds in optoelectronic applications.
科学研究应用
各向异性位移参数
- 研究研究:一项研究重点关注 1-(卤代甲基)-3-硝基苯(卤代 = 氯和溴)的各向异性位移参数。这些参数是从第一原理计算得出的,并通过 X 射线衍射实验确定的。值得注意的是,涉及溴化合物的实验比预期的要复杂,突出了研究此类化合物的复杂性(Mroz、Wang、Englert 和 Dronskowski,2020)。
电化学还原
- 研究研究:在碳阴极上对类似化合物(如 1-(2-氯乙基)-2-硝基苯和 1-(2-溴乙基)-2-硝基苯)的电化学还原进行了研究。该研究提供了对这些化合物的电化学行为及其在电合成路线中生产各种有机化合物的潜在应用的见解(Du 和 Peters,2010)。
遗传毒性杂质测定
- 研究研究:开发了一种灵敏的方法来测定药物中的潜在遗传毒性杂质,包括 1-(溴甲基)-4-硝基苯。该方法使用了先进的联用技术,如 GC-MS 和 LC-MS,强调了确保药物产品纯度和安全性的重要性(Raman、Prasad、Reddy 和 Ramakrishna,2017)。
安全和危害
未来方向
属性
IUPAC Name |
2-(bromomethyl)-4-chloro-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAYQRXZTHPSEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497559 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-chloro-1-nitrobenzene | |
CAS RN |
31577-25-0 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20497559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

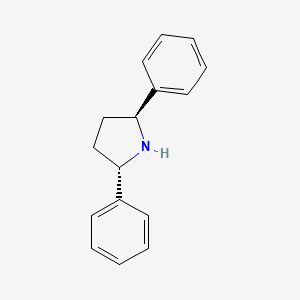
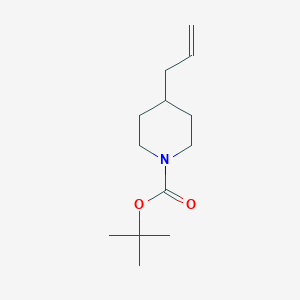
![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)
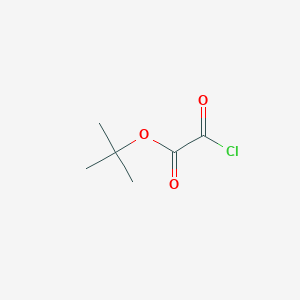
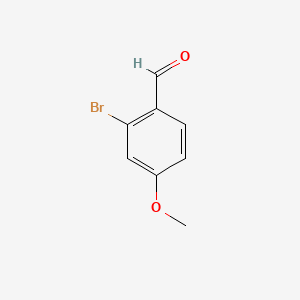
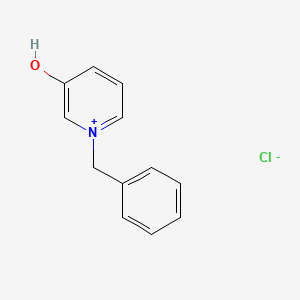
![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)
